

A Comparative Analysis of Disperse Red 60 Solubility: Supercritical CO2 vs. Traditional Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Red 60*

Cat. No.: *B082247*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the solubility of C.I. **Disperse Red 60** in supercritical carbon dioxide (scCO₂) versus conventional organic solvents. This information is critical for researchers and professionals working in areas such as textile dyeing, materials science, and formulation development, where the choice of solvent can significantly impact process efficiency, environmental footprint, and product quality. Supercritical CO₂, a fluid state of carbon dioxide held at or above its critical temperature and pressure, is gaining prominence as a "green" alternative to traditional organic solvents, offering tunable solvating power and leaving no residue upon depressurization.

Quantitative Solubility Data

The solubility of **Disperse Red 60** is highly dependent on the solvent system and the operational conditions of temperature and pressure, particularly in the case of supercritical CO₂. The following tables summarize the available quantitative and qualitative solubility data to facilitate a direct comparison.

Table 1: Solubility of **Disperse Red 60** in Supercritical CO₂

Temperature (K)	Pressure (MPa)	Solubility (mol fraction x 10 ⁶)
353	11	~1.5
353	15	~3.0
353	20	~5.0
353	23	~6.5
373	11	~1.0
373	15	~2.5
373	20	~4.5
373	23	~6.0
393	11	~0.8
393	15	~2.0
393	20	~4.0
393	23	~5.5

Note: The data presented above are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Solubility of **Disperse Red 60** in Traditional Organic Solvents

Solvent	Temperature	Solubility
Dichloromethane	Standard Conditions	Soluble[1]
Acetone (50% aqueous)	Standard Conditions	Soluble[2][3]
Xylene	Standard Conditions	Soluble[2][3]
Tetrahydronaphthalene	Standard Conditions	Soluble
Dimethyl Sulfoxide (DMSO)	Standard Conditions	Slightly Soluble[4]
Methanol	Standard Conditions	Very Slightly Soluble[4]
Various (unspecified)	68°F (20°C)	< 1 mg/mL[5][6]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to validating and comparing solubility data. Below are methodologies for determining the solubility of **Disperse Red 60** in both supercritical CO₂ and traditional organic solvents.

Protocol 1: Determination of Disperse Red 60 Solubility in Supercritical CO₂

This protocol is based on a dynamic flow or static equilibrium method commonly used for determining the solubility of solids in supercritical fluids.

Objective: To measure the equilibrium solubility of **Disperse Red 60** in supercritical CO₂ at a specific temperature and pressure.

Apparatus:

- High-pressure syringe pump for CO₂ delivery
- High-pressure equilibrium cell or column containing the solid dye
- Temperature-controlled oven or bath for the equilibrium cell
- Pressure transducer and temperature probe

- Back-pressure regulator to maintain system pressure
- Collection vessel or trap containing a suitable organic solvent (e.g., acetone)
- UV-Vis Spectrophotometer for concentration analysis

Procedure:

- A known mass of **Disperse Red 60** is packed into the high-pressure equilibrium cell.
- The system is purged with low-pressure CO₂ to remove air.
- The high-pressure syringe pump delivers liquid CO₂ to the system, which is brought to the desired experimental temperature and pressure, transitioning the CO₂ to a supercritical state.
- The supercritical CO₂ is allowed to flow through the equilibrium cell, dissolving the **Disperse Red 60** until the fluid phase is saturated. In a static method, the system is isolated and allowed to reach equilibrium over a period.
- A known volume of the dye-saturated supercritical CO₂ is then passed through the back-pressure regulator and bubbled through a pre-weighed amount of a suitable organic solvent in the collection trap. The sudden drop in pressure causes the CO₂ to vaporize, leaving the dissolved dye behind in the solvent.
- The amount of CO₂ passed through the system is determined by a flowmeter or by weighing the CO₂ cylinder before and after the experiment.
- The concentration of **Disperse Red 60** in the collection solvent is determined using a UV-Vis spectrophotometer against a pre-established calibration curve.
- The solubility is then calculated as the mass of dissolved dye per volume or mass of CO₂.

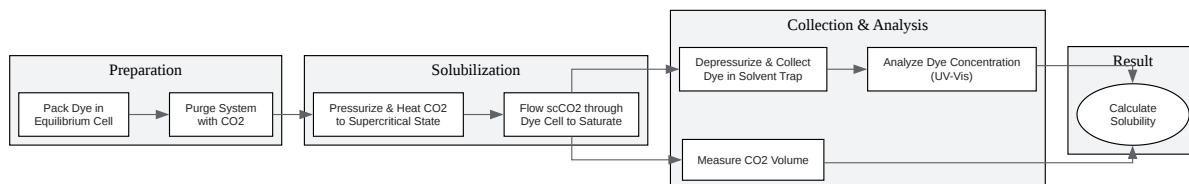
Protocol 2: Determination of Disperse Red 60 Solubility in Traditional Organic Solvents

This protocol describes a standard isothermal shake-flask method for determining the solubility of a solid in a liquid solvent.

Objective: To determine the saturation solubility of **Disperse Red 60** in a specific organic solvent at a controlled temperature.

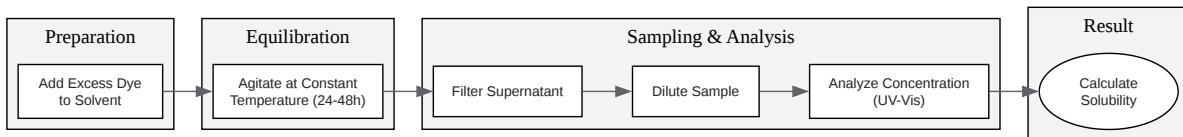
Apparatus:

- Temperature-controlled shaker or water bath
- Sealed flasks or vials
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- UV-Vis Spectrophotometer


Procedure:

- An excess amount of **Disperse Red 60** is added to a known volume of the selected organic solvent (e.g., acetone, dichloromethane) in a sealed flask. The excess solid ensures that a saturated solution is formed.
- The flask is placed in a temperature-controlled shaker or water bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
- After the equilibration period, the solution is left undisturbed to allow the undissolved solid to settle.
- A sample of the supernatant is carefully withdrawn and immediately filtered using a syringe filter to remove any suspended solid particles.
- The filtered saturated solution is then diluted with a known volume of the same solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
- The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λ_{max}) for **Disperse Red 60** in that specific solvent.

- The concentration of the dye in the diluted sample is determined from a pre-established calibration curve (absorbance vs. concentration).
- The original concentration of the saturated solution is then calculated by taking the dilution factor into account, providing the solubility of the dye in the chosen solvent at that temperature.


Visualizing the Experimental Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining the solubility of **Disperse Red 60**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **Disperse Red 60** solubility in supercritical CO₂.

[Click to download full resolution via product page](#)

Caption: Workflow for determining **Disperse Red 60** solubility in traditional solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Disperse Red 60 - Wikipedia [en.wikipedia.org]
- 2. worlddyeviety.com [worlddyeviety.com]
- 3. Disperse Red 60 | 17418-58-5 [chemicalbook.com]
- 4. Disperse Red 60 CAS#: 17418-58-5 [m.chemicalbook.com]
- 5. Disperse Red 60 | C20H13NO4 | CID 28531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Disperse Red 60 | 17418-58-5 [smolecule.com]
- To cite this document: BenchChem. [A Comparative Analysis of Disperse Red 60 Solubility: Supercritical CO₂ vs. Traditional Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082247#comparing-disperse-red-60-solubility-in-supercritical-co2-vs-traditional-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com